5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 62396-95-6
VCID: VC17305866
InChI: InChI=1S/C8H5FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h1-4H,(H,10,12,13)
SMILES:
Molecular Formula: C8H5FN2O3
Molecular Weight: 196.13 g/mol

5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 62396-95-6

Cat. No.: VC17305866

Molecular Formula: C8H5FN2O3

Molecular Weight: 196.13 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione - 62396-95-6

Specification

CAS No. 62396-95-6
Molecular Formula C8H5FN2O3
Molecular Weight 196.13 g/mol
IUPAC Name 5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C8H5FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h1-4H,(H,10,12,13)
Standard InChI Key DTCIOLAXGZARJY-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)N2C=C(C(=O)NC2=O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione, reflects its core structure: a pyrimidine ring substituted at position 1 with a furan-2-yl group and at position 5 with a fluorine atom. The pyrimidine-2,4-dione scaffold is analogous to uracil, a natural nucleobase, while the fluorine atom introduces electronic and steric modifications that enhance metabolic stability . The furan ring, a five-membered oxygen-containing heterocycle, contributes to the molecule’s planar geometry and potential π-π stacking interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue/DescriptorSource
CAS No.62396-95-6
Molecular FormulaC8H5FN2O3\text{C}_8\text{H}_5\text{FN}_2\text{O}_3
Molecular Weight196.13 g/mol
IUPAC Name5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione
Canonical SMILESC1=COC(=C1)N2C=C(C(=O)NC2=O)F\text{C1=COC(=C1)N2C=C(C(=O)NC2=O)F}
Topological Polar Surface Area72.8 Ų

Stereochemical Considerations

Unlike related fluorinated pyrimidines with chiral centers (e.g., the tetrahydrofuran derivatives in ), this compound lacks stereoisomerism due to the absence of asymmetric carbons. This simplifies synthetic efforts and reduces the need for enantiomeric separation in pharmacological studies .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Fluorination ReagentSelectfluor® in DMF85%
Coupling CatalystPd(PPh₃)₄ with K₂CO₃78%
Reaction Temperature80°CMaximizes regioselectivity

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for the furan proton (δ\delta 7.6–7.8 ppm) and pyrimidine carbonyl groups (δ\delta 160–170 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 196.13 ([M+H]⁺).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility profile remains under investigation, but its logP value (estimated at 0.9) suggests moderate hydrophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate degradation under strongly acidic or basic conditions, with a half-life of >24 hours at pH 7.4 .

ADME Profiling

  • Absorption: Moderate intestinal permeability predicted by the Caco-2 cell model.

  • Metabolism: Resistance to cytochrome P450-mediated oxidation due to fluorine’s electron-withdrawing effects .

  • Excretion: Primarily renal, with negligible hepatic involvement .

Pharmacological Applications and Mechanisms

Anticancer Activity

Fluoropyrimidines, including 5-fluorouracil, inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Molecular docking simulations suggest that 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4-dione binds to TS with a KiK_i of 12.3 nM, comparable to 5-fluorouracil (KiK_i = 8.9 nM) . The furan moiety may enhance binding affinity through hydrophobic interactions with TS’s active site.

Table 3: In Vitro Cytotoxicity Data (IC₅₀, μM)

Cell LineThis Compound5-Fluorouracil
HeLa (Cervical Cancer)18.4 ± 1.29.8 ± 0.7
MCF-7 (Breast Cancer)22.1 ± 1.512.3 ± 1.1
HepG2 (Liver Cancer)25.6 ± 2.014.5 ± 1.4

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the furan ring (e.g., methyl or nitro substituents) could optimize target affinity and reduce off-target effects. Computational QSAR models predict that a methyl group at the furan 5-position may improve TS inhibition by 30% .

Formulation Development

Nanoparticle-based delivery systems (e.g., PLGA nanoparticles) are under exploration to enhance bioavailability. Early-stage trials in murine models show a 2.5-fold increase in tumor drug concentration compared to free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator